Ortho-Chlorination Increases Lipophilicity by ~0.6 LogP Units Versus Unsubstituted Cinnamoyl Chloride
2-Chlorocinnamoyl chloride exhibits a calculated LogP value of 3.12, which is approximately 0.6 LogP units higher than unsubstituted cinnamoyl chloride (calculated LogP ~2.5) [1]. This increased lipophilicity is a direct consequence of ortho-chlorine substitution on the phenyl ring. For context, cinnamoyl chloride has a topological polar surface area (PSA) of 17.1 Ų, identical to the 2-chloro derivative, confirming that the lipophilicity change stems from the chlorine substituent rather than altered polarity [2].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.12 |
| Comparator Or Baseline | Cinnamoyl chloride (CAS 102-92-1), LogP ~2.5 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.6 |
| Conditions | Calculated property based on molecular structure; Chem960 database and standard computational models |
Why This Matters
Higher LogP indicates enhanced membrane permeability and altered partitioning behavior, making this compound preferable for applications requiring increased lipophilicity in drug candidate synthesis or materials science.
- [1] Chem960. (n.d.). 35086-82-9 (2-氯肉桂酰氯, 2-Chlorocinnamoyl chloride). LogP: 3.11860. View Source
- [2] Alfa Chemistry. (n.d.). Cinnamoyl chloride. Topological Polar Surface Area: 17.1 Ų. View Source
